molecular formula C11H16N2O B1663397 3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine CAS No. 161416-43-9

3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine

Cat. No. B1663397
M. Wt: 192.26 g/mol
InChI Key: MVLJPWPLDPHKST-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine, also known as ABT-594, is a highly potent and selective agonist of the α4β2 nicotinic acetylcholine receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction.

Scientific Research Applications

Chemical Synthesis and Properties

  • Pyrrolidines Chemistry : Pyrrolidines, including compounds similar to 3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine, are significant in medicine and industry, with applications ranging from pharmaceuticals to dyes and agrochemicals. The study of their synthesis, such as in [3+2] cycloaddition reactions, is crucial for advancing science (Żmigrodzka et al., 2022).

Coordination Polymers

  • Formation with Silver Ions : Flexible bis(2-pyridyl) ligands, which share structural similarities with 3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine, can form coordination polymers and macrocycles with silver ions. The structure of these polymers depends on the ligand and stoichiometry used in the reaction, indicating potential for diverse applications in materials science (Oh et al., 2005).

Organocatalysis

  • Asymmetric Michael Addition Catalysis : Derivatives of pyrrolidines, akin to 3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine, are effective in catalyzing asymmetric Michael addition. This highlights their potential in organocatalysis, a field that creates opportunities for more efficient and selective chemical reactions (Yan-fang, 2008).

Antioxidant Activity

  • Mannich Base Analysis : A study on the antioxidant active Mannich base 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione offers insights into the antioxidant activities of similar pyrrolidine-based compounds. This emphasizes the potential for such compounds in the development of antioxidants and related pharmaceutical applications (Boobalan et al., 2014).

properties

CAS RN

161416-43-9

Product Name

3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine

InChI

InChI=1S/C11H16N2O/c1-13-7-3-4-10(13)9-14-11-5-2-6-12-8-11/h2,5-6,8,10H,3-4,7,9H2,1H3/t10-/m0/s1

InChI Key

MVLJPWPLDPHKST-JTQLQIEISA-N

Isomeric SMILES

CN1CCC[C@H]1COC2=CN=CC=C2

SMILES

CN1CCCC1COC2=CN=CC=C2

Canonical SMILES

CN1CCCC1COC2=CN=CC=C2

synonyms

3-(2-(pyrrolidinyl)methoxy)pyridine
A 84543
A-84543

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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